molecular formula C22H16N2O2 B2528882 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide CAS No. 1024229-91-1

4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide

Cat. No.: B2528882
CAS No.: 1024229-91-1
M. Wt: 340.382
InChI Key: RHUHRHXUFNGPLQ-UHFFFAOYSA-N
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Description

4-[(1-Oxo-2-phenyl-1H-inden-3-yl)amino]benzamide ( 1024229-91-1) is an organic compound with the molecular formula C₂₂H₁₆N₂O₂ and a molecular weight of 340.38 g/mol . This benzamide derivative is characterized by an indenone scaffold linked to a benzamide group via an amino bridge, a structure often associated with potential biological activity. The SMILES notation for this compound is O=C(N)C1=CC=C(NC(C2=C3C=CC=C2)=C(C4=CC=CC=C4)C3=O)C=C1 . This compound is designed for research applications only. Its structural features make it a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis and study of molecules with potential enzyme inhibitory activity. The closely related compound, 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzoic acid (CAS 15255-67-1), shares a similar core structure, indicating that this chemical family is of interest in the development of pharmacologically active agents . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new therapeutic candidates. Please note that this product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

4-[(3-oxo-2-phenylinden-1-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c23-22(26)15-10-12-16(13-11-15)24-20-17-8-4-5-9-18(17)21(25)19(20)14-6-2-1-3-7-14/h1-13,24H,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUHRHXUFNGPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Approaches

A primary route involves the condensation of 3-amino-1-oxo-2-phenyl-1H-indene with 4-carboxybenzoyl chloride. This method leverages nucleophilic acyl substitution, where the amine group of the indenone derivative attacks the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere, with triethylamine as a base to neutralize HCl byproducts.

Optimization Considerations :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions.
  • Temperature : Reactions proceed optimally at 0–5°C to minimize decomposition of the acid chloride.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the tetrahedral intermediate.

Typical Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Cyclization of Precursor Intermediates

An alternative approach involves constructing the indenone ring post-functionalization of the benzamide moiety. For example, a diketone precursor undergoes acid-catalyzed cyclization to form the indenone core.

Stepwise Procedure :

  • Formation of the Benzamide Intermediate :
    • 4-Aminobenzoic acid is treated with benzoyl chloride in pyridine to yield 4-benzamidobenzoic acid.
  • Indenone Formation :
    • The intermediate reacts with phenylacetyl chloride in the presence of AlCl₃, followed by cyclization via Friedel-Crafts acylation.

Challenges :

  • Competing polymerization of phenylacetyl chloride necessitates strict temperature control (<30°C).
  • Isolation of the indenone-benzamide adduct requires sequential extractions to remove aluminum salts.

Yield : 45–55% due to intermediate instability.

Catalytic and Enabling Technologies

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a modern route to form the C–N bond between the indenone and benzamide fragments. This method avoids harsh conditions and improves regioselectivity.

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃/Xantphos.
  • Base : Cs₂CO₃.
  • Solvent : Toluene at 110°C.

Advantages :

  • Tolerates electron-withdrawing groups on both reactants.
  • Yields up to 85% with high purity (>95% by HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for condensation and cyclization steps. For instance, the amide bond formation completes in 15 minutes (vs. 12 hours conventionally) at 100°C under microwave conditions.

Table 1: Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Key Advantage
Condensation 0°C, DCM, Et₃N 65 90 Simplicity
Cyclization AlCl₃, 30°C 50 85 One-pot synthesis
Buchwald-Hartwig Pd₂(dba)₃, Cs₂CO₃, 110°C 85 95 High selectivity
Microwave-Assisted 100°C, 300 W 78 92 Rapid synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in Condensation Reactions

The primary side reaction involves over-acylation of the amine group, leading to bis-benzamide byproducts. This is mitigated by:

  • Using a 1:1 molar ratio of amine to acid chloride.
  • Slow addition of the acid chloride to the amine solution.

Degradation Under Acidic Conditions

The indenone moiety is prone to ring-opening in strong acids (e.g., H₂SO₄), generating phenylsuccinic anhydride derivatives. Neutral or weakly acidic conditions (pH 4–6) are preferred during workup.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.

Spectroscopic Confirmation

  • IR Spectroscopy : N–H stretch (3300 cm⁻¹), C=O stretches (1680 cm⁻¹ for amide, 1720 cm⁻¹ for indenone).
  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm; the indenone methine proton resonates at δ 6.8 ppm.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale reactions generate significant volumes of halogenated solvents (e.g., DCM). Closed-loop distillation systems are employed to recover >90% of solvents, reducing environmental impact.

Catalytic Recycling

Homogeneous palladium catalysts are reclaimed via ligand-functionalized resins, achieving 70–80% recovery rates.

Emerging Methodologies

Photocatalytic Amination

Visible-light-driven catalysis using eosin Y as a photosensitizer enables room-temperature C–N bond formation, though yields remain moderate (50–60%).

Flow Chemistry Approaches

Continuous flow reactors enhance heat transfer and mixing efficiency, enabling kilogram-scale production with 95% conversion per pass.

Chemical Reactions Analysis

Types of Reactions

4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide exhibit notable anticancer properties. For instance, benzamide derivatives have been synthesized and evaluated for their efficacy against human colorectal carcinoma cell lines. In one study, certain derivatives showed IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that various benzamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The structure of these compounds is crucial for their activity, with modifications leading to enhanced potency against resistant strains of bacteria .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is vital for optimizing its pharmacological properties. Studies have demonstrated that modifications to the phenyl and indene moieties can significantly impact biological activity. For example, substituents on the aromatic rings can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy .

Data Tables

The following table summarizes the biological activities of various derivatives related to this compound:

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC ValueReference
Compound W6AntibacterialS. aureus5.19 µM
Compound W1AntifungalC. albicans5.08 µM
Compound N9AnticancerHCT116 (Colorectal)5.85 µM
Compound N18AnticancerHCT116 (Colorectal)4.53 µM

Case Studies

Case Study 1: Anticancer Evaluation
In a comprehensive study on substituted benzamides, researchers synthesized several derivatives and evaluated their anticancer activities against HCT116 cell lines. The results indicated that compounds with specific substitutions on the benzamide core exhibited significant cytotoxic effects compared to traditional chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of benzamide derivatives against various pathogens, including resistant strains of bacteria and fungi. The findings highlighted that certain derivatives not only inhibited microbial growth but also demonstrated lower toxicity towards human cells, suggesting a promising therapeutic index for further development .

Mechanism of Action

The mechanism of action of 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related benzamide derivatives and their distinguishing characteristics:

Compound Name / ID Structural Features Biological Activity / Application Reference(s)
4-[(1-Oxo-2-phenyl-1H-inden-3-yl)amino]benzamide (Target) 1-Oxo-2-phenylindenyl group, benzamide core Not explicitly reported; inferred potential in kinase/EZH2 inhibition based on analogues -
(S)-5-Chloro-2-hydroxy-N-(1-oxo-3-phenyl-1-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide CF3-substituted phenyl, chlorohydroxybenzamide Potent anti-MRSA activity (MIC: ≤2 µg/mL)
N-{(1Z)-1-[5-(4-Bromophenyl)-2-furyl]-3-oxo-3-[(4-pyridinylmethyl)amino]-1-propen-2-yl}benzamide Bromophenyl-furyl, pyridinylmethylamino group Unknown; structural similarity suggests potential anticancer activity
4-(Benzamido)naphthalene derivative^28^ Benzamide at C-4 position on naphthalene ring TG2 transglutaminase inhibitor (IC50: ~1 µM)
N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide Tetrazolyl group, methoxyphenyl substituent Unreported activity; tetrazole moiety may enhance metabolic stability
EPZ011989 (EZH2 inhibitor) Morpholinopropynyl, dimethylpyridinylmethyl groups EZH2 inhibition (IC50: <10 nM); antitumor activity in preclinical models

Key Comparative Findings

Structure-Activity Relationships (SAR)
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): CF3 () and bromophenyl () groups enhance antibacterial and anticancer activities, respectively, by improving target affinity and metabolic stability. Heterocyclic Moieties: Tetrazolyl () and morpholinopropynyl () groups improve solubility and enzyme inhibition via polar interactions.
  • Chain Length: Elongation of the amino acid side chain in benzamide derivatives (e.g., ) reduced anti-MRSA activity, emphasizing the need for steric optimization .

Biological Activity

The compound 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide , a derivative of benzamide, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer activity, antiviral efficacy, and enzyme inhibition, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14N2O\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}

This compound features an indene moiety linked to a benzamide structure, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit anticancer properties . A study evaluated various benzamide derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Notably, the compound demonstrated promising IC50 values , indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
4-[Indenyl]benzamideMCF-75.85
4-[Indenyl]benzamideA5494.53

These results suggest that the compound may induce apoptosis and inhibit tumor growth, warranting further exploration as a potential anticancer agent .

Antiviral Activity

Compounds similar to this compound have been tested for their efficacy against viral infections. Specifically, derivatives have shown effectiveness against Ebola and Marburg viruses , with some compounds exhibiting good metabolic stability in plasma and liver microsomes. This positions them as candidates for therapeutic development against filoviruses .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly against cholinesterases. In vitro studies revealed that related compounds exhibit significant inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's:

CompoundEnzyme TargetIC50 (nM)
Benzamide DerivativeAChE13.62

This suggests that modifications to the benzamide structure can enhance enzyme inhibitory activity, making it a valuable scaffold for drug design .

Case Study 1: Anticancer Efficacy

In a comparative study involving various benzamide derivatives, researchers found that the compound exhibited superior activity compared to standard chemotherapeutics like 5-Fluorouracil . The study highlighted the mechanism of action involving caspase activation and modulation of apoptotic pathways, leading to significant tumor cell death .

Case Study 2: Antiviral Potential

Another investigation assessed the antiviral activity of benzamide derivatives against filoviruses. The study indicated that certain modifications in the indene structure significantly enhanced antiviral efficacy, suggesting a promising avenue for developing new antiviral therapies based on this scaffold .

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